N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine
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Overview
Description
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a compound that features a pyrimidine ring, which is known for its wide range of pharmacological activities. This compound is of interest in various fields such as medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative.
Attachment of the Pyrimidin-5-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a suitable alcohol or amine to introduce the pyrimidin-5-yloxy group.
N-Methylation: The final step is the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-fibrotic agent, showing promising activity in inhibiting collagen production.
Biological Studies: The compound is used to study the biological pathways involving pyrimidine derivatives, including their role in DNA and RNA synthesis.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in collagen synthesis, such as collagen prolyl 4-hydroxylases.
Pathways: It can modulate pathways related to fibrosis, reducing the expression of collagen and other extracellular matrix proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yloxy)pyrimidine: Similar in structure but with a pyridine ring instead of a methyl group.
N-Methyl-2-(pyridin-5-yloxy)propan-1-amine: Similar but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit collagen production makes it a valuable compound in anti-fibrotic research .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-methyl-2-pyrimidin-5-yloxypropan-1-amine |
InChI |
InChI=1S/C8H13N3O/c1-7(3-9-2)12-8-4-10-6-11-5-8/h4-7,9H,3H2,1-2H3 |
InChI Key |
SABIVCSWRVPFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)OC1=CN=CN=C1 |
Origin of Product |
United States |
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